[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone
CAS No.:
Cat. No.: VC14988153
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone -](/images/structure/VC14988153.png)
Specification
Molecular Formula | C21H24N4O2 |
---|---|
Molecular Weight | 364.4 g/mol |
IUPAC Name | [1-(2-methoxyethyl)indol-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3 |
Standard InChI Key | KFMAYRJFCMLYMQ-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Potential Biological Activities
Compounds with similar structures to [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone may exhibit activities such as:
-
Neurotransmitter Modulation: Indole derivatives can affect neurotransmitter systems, potentially influencing mood and cognitive functions.
-
Receptor Binding: The presence of piperazine and pyridine rings suggests potential for binding to various receptors, which could lead to therapeutic effects.
-
Antimicrobial or Antiviral Properties: Some indole and pyridine derivatives have shown antimicrobial or antiviral activities.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including alkylation, acylation, and condensation reactions. For example, the formation of the methanone linkage between the indole and piperazine moieties might involve an acylation step.
Synthetic Steps | Description |
---|---|
Alkylation | Introduction of alkyl groups to form the 2-methoxyethyl side chain. |
Acylation | Formation of the methanone linkage between indole and piperazine. |
Condensation | Possible step in forming the pyridylpiperazine moiety. |
Research Findings and Applications
While specific research findings on [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone are not available, compounds with similar structures have been explored for various therapeutic applications:
-
CNS Disorders: Indole derivatives have been studied for their potential in treating central nervous system disorders.
-
Infectious Diseases: Pyridine and indole derivatives have shown promise in combating microbial infections.
-
Cancer Research: Some compounds with these rings have been investigated for anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume